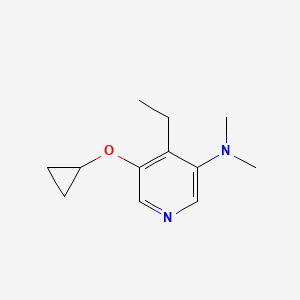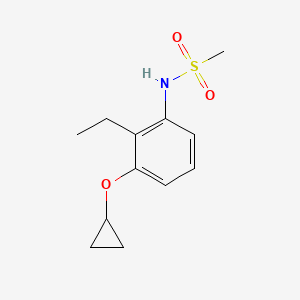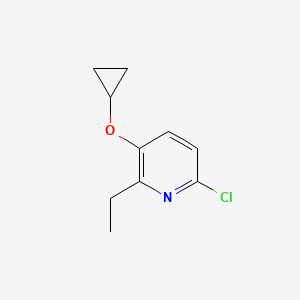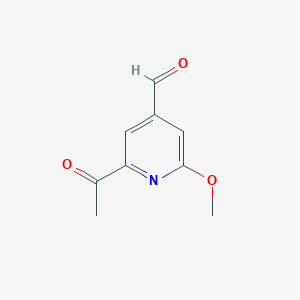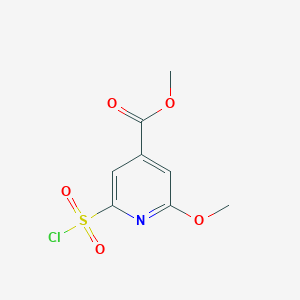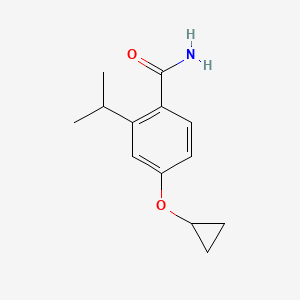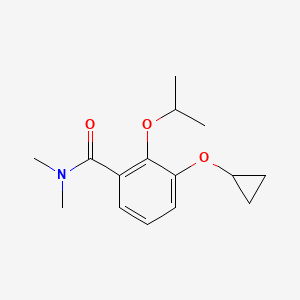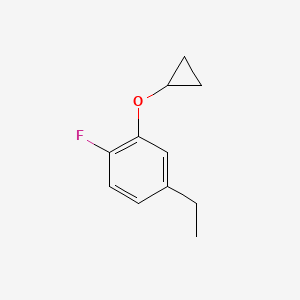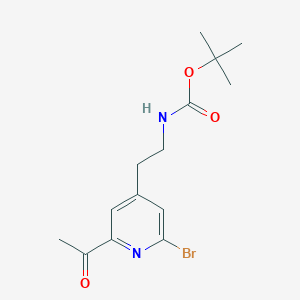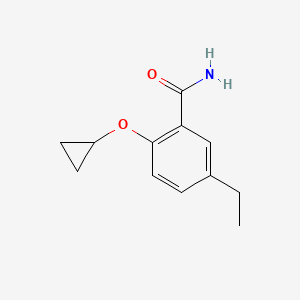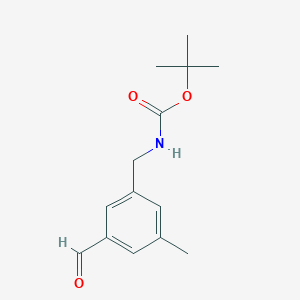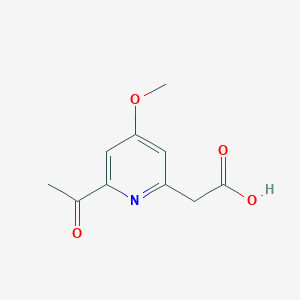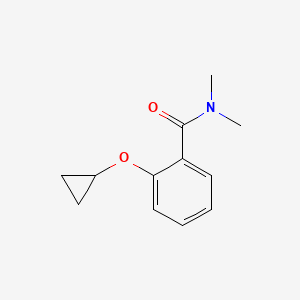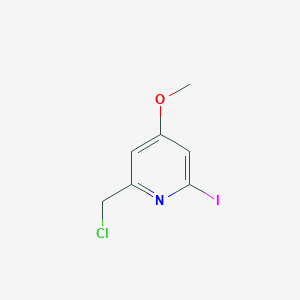
2-(Chloromethyl)-6-iodo-4-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-6-iodo-4-methoxypyridine is a heterocyclic organic compound that contains a pyridine ring substituted with chloromethyl, iodo, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-iodo-4-methoxypyridine can be achieved through several synthetic routes. One common method involves the chloromethylation of 6-iodo-4-methoxypyridine. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-6-iodo-4-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen groups.
Coupling Reactions: The iodo group can be involved in coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-6-iodo-4-methoxypyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-6-iodo-4-methoxypyridine depends on its specific application. In general, the compound can interact with various molecular targets and pathways. For example, in medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the chloromethyl and iodo groups can enhance the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)-4-methoxypyridine: Lacks the iodo group, which may affect its reactivity and applications.
6-Iodo-4-methoxypyridine: Lacks the chloromethyl group, leading to different chemical properties and reactivity.
2-(Chloromethyl)-6-iodopyridine: Lacks the methoxy group, which can influence its solubility and reactivity.
Uniqueness
2-(Chloromethyl)-6-iodo-4-methoxypyridine is unique due to the presence of all three substituents (chloromethyl, iodo, and methoxy) on the pyridine ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications, making it a valuable compound in research and industry .
Propiedades
Número CAS |
1393540-67-4 |
|---|---|
Fórmula molecular |
C7H7ClINO |
Peso molecular |
283.49 g/mol |
Nombre IUPAC |
2-(chloromethyl)-6-iodo-4-methoxypyridine |
InChI |
InChI=1S/C7H7ClINO/c1-11-6-2-5(4-8)10-7(9)3-6/h2-3H,4H2,1H3 |
Clave InChI |
LJOJKWKYUCVUMN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=C1)I)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


